

# Spectroscopic Analysis of Ibrutinib Dimer: A Technical Guide

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Compound of Interest		
Compound Name:	Ibrutinib dimer	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of a potential **ibrutinib dimer**, a critical impurity in the manufacturing and stability testing of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. Understanding the structure and properties of such impurities is paramount for ensuring the safety and efficacy of the final drug product. This document outlines the proposed structure of an **ibrutinib dimer** and presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to aid in its identification and characterization. Detailed experimental protocols and visual workflows are provided to guide researchers in their analytical endeavors.

## Proposed Structure and Properties of Ibrutinib Dimer

An **ibrutinib dimer** can form under various stress conditions, including thermal stress. While several potential structures could exist, a plausible structure has been reported and is cataloged in public chemical databases.[1] The formation of this dimer involves a Michael addition reaction between the acrylamide moiety of one ibrutinib molecule and the secondary amine of the piperidine ring of another.

Table 1: General Properties of the Proposed **Ibrutinib Dimer** 



Property	Value	Reference
IUPAC Name	1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one	[1]
Molecular Formula	C50H48N12O4	[1]
Molecular Weight	881.0 g/mol	[1]

### **Predicted Spectroscopic Data**

The following tables present the predicted <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry fragmentation data for the proposed **ibrutinib dimer** structure. This data is generated using computational prediction tools and should be used as a reference for comparison with experimental results.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts ( $\delta$ ) for **Ibrutinib Dimer** 

Disclaimer: This data is predicted and may not reflect experimental values precisely. Chemical shifts are referenced to TMS at 0 ppm.

Proton Environment	Predicted Chemical Shift (ppm)
Aromatic Protons	6.8 - 8.5
Acrylamide Vinyl Protons	5.7 - 6.9
Piperidine Ring Protons	1.5 - 5.0
Methylene Protons (linker)	2.5 - 4.0
Amine Protons	5.5 - 6.5 (broad)

Table 3: Predicted  $^{13}$ C NMR Chemical Shifts ( $\delta$ ) for **Ibrutinib Dimer** 



Disclaimer: This data is predicted and may not reflect experimental values precisely. Chemical shifts are referenced to TMS at 0 ppm.

Carbon Environment	Predicted Chemical Shift (ppm)
Carbonyl Carbons	165 - 175
Aromatic Carbons	110 - 160
Acrylamide Vinyl Carbons	125 - 135
Piperidine Ring Carbons	25 - 60
Methylene Carbons (linker)	30 - 50

Table 4: Predicted Major Mass Spectrometry Fragments of Ibrutinib Dimer

Disclaimer: This data represents predicted fragmentation patterns and may vary based on ionization techniques and instrument parameters.

m/z (Predicted)	Proposed Fragment Identity
881.4	[M+H]+ (Protonated molecular ion)
441.2	[lbrutinib+H]+
440.2	Ibrutinib monomer
304.1	Pyrazolopyrimidine core fragment
138.1	Acryloyl piperidine fragment

#### **Experimental Protocols**

The following are detailed protocols for the spectroscopic analysis of the **ibrutinib dimer**. These protocols are based on established methods for the analysis of small molecules and drug impurities.[2][3]

#### **Sample Preparation**



- Isolation of the Dimer: The ibrutinib dimer should first be isolated from the bulk drug substance or degradation sample, typically using preparative High-Performance Liquid Chromatography (HPLC).[3]
- NMR Sample Preparation:
  - Dissolve approximately 5-10 mg of the isolated dimer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
  - Vortex the sample until the solid is completely dissolved.
  - Transfer the solution to a 5 mm NMR tube.
- MS Sample Preparation:
  - Prepare a stock solution of the isolated dimer at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
  - Further dilute the stock solution to a final concentration of 1-10 μg/mL with the mobile phase to be used for LC-MS analysis.

#### **NMR Data Acquisition**

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- ¹H NMR Acquisition Parameters:
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-64 (depending on sample concentration).
  - Relaxation Delay: 1-5 seconds.
  - Acquisition Time: 2-4 seconds.
- <sup>13</sup>C NMR Acquisition Parameters:



- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more (due to the low natural abundance of <sup>13</sup>C).
- Relaxation Delay: 2 seconds.
- 2D NMR Experiments: To aid in structure elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

#### **Mass Spectrometry Data Acquisition**

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).
- Liquid Chromatography Parameters:
  - Column: A C18 reversed-phase column is typically suitable.[4]
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Gradient: A suitable gradient from low to high organic content to ensure good separation of the dimer from other impurities.
  - Flow Rate: 0.2-0.5 mL/min.
  - Injection Volume: 1-5 μL.
- Mass Spectrometry Parameters:
  - Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for ibrutinib and its derivatives.[4]
  - Mass Range: Scan from m/z 100 to 1500.

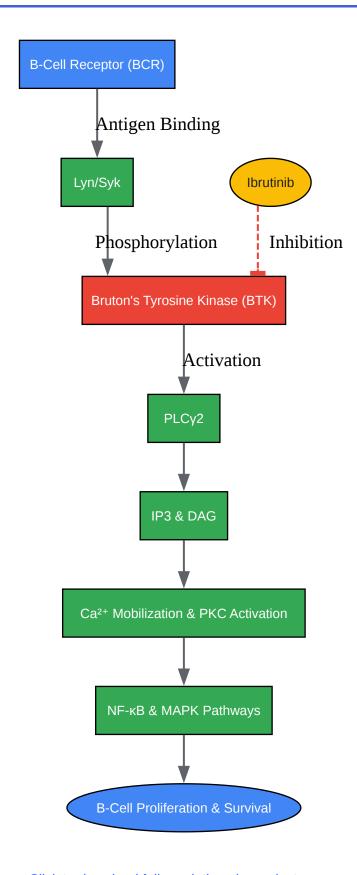


 MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of the dimer (m/z 881.4) to obtain fragmentation data for structural confirmation. Use collision-induced dissociation (CID) with varying collision energies.

### **Mandatory Visualizations**

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the analysis of the **ibrutinib dimer**.

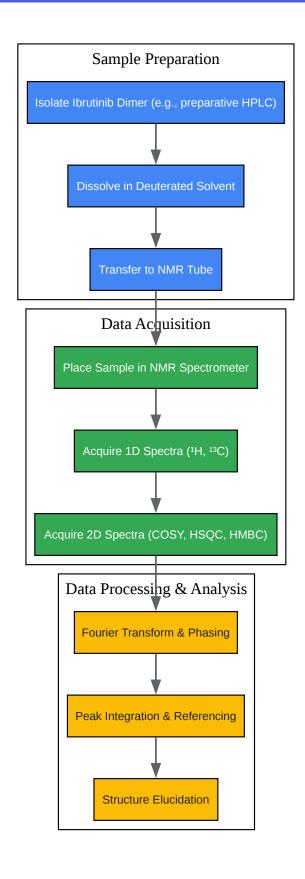




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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

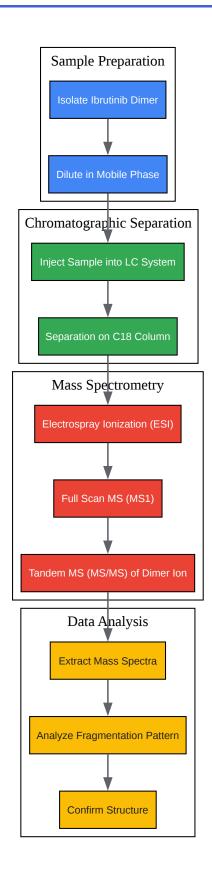




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Caption: Experimental Workflow for NMR Analysis.





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Caption: Experimental Workflow for LC-MS Analysis.



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#### References

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